molecular formula C15H17NO3S B15058711 2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid

Cat. No.: B15058711
M. Wt: 291.4 g/mol
InChI Key: FFJKVDBFESEOFH-UHFFFAOYSA-N
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Description

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is a thiazole-based acetic acid derivative. Its structure comprises a thiazole ring substituted with a 4-ethoxy-3-methylphenyl group at position 4, a methyl group at position 2, and an acetic acid moiety at position 4. The ethoxy group contributes to lipophilicity, while the acetic acid enhances water solubility, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-[4-(4-ethoxy-3-methylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H17NO3S/c1-4-19-12-6-5-11(7-9(12)2)15-13(8-14(17)18)20-10(3)16-15/h5-7H,4,8H2,1-3H3,(H,17,18)

InChI Key

FFJKVDBFESEOFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the presence of a strong acid catalyst and elevated temperatures.

    Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various functionalized derivatives

Scientific Research Applications

Scientific Research Applications

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is used in scientific research across various disciplines:

  • Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.
  • Biology: It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: It is explored for potential therapeutic effects, particularly in developing new drugs targeting specific biological pathways.
  • Industry: It is utilized in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

This compound's potential therapeutic applications make it a compound of interest in medicinal chemistry. The biological activity of the compound is mainly due to its interaction with particular molecular targets involved in cellular processes.

  • Antitubercular Activity: Similar thiazole structures exhibit antitubercular effects by inhibiting the growth of Mycobacterium tuberculosis strains. The thiazole moiety is crucial for this activity, as it is believed to interact with bacterial enzymes essential for cell wall synthesis.
  • Cytotoxicity: The compound has shown cytotoxic effects in various cancer cell lines. For instance, compounds derived from thiazoles have been reported to induce apoptosis in HeLa cells by disrupting microtubule dynamics, a mechanism shared with established chemotherapeutics like Combretastatin A-4.
  • mPGES-1 Inhibition: Derivatives of thiazole can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in inflammation and cancer progression. This inhibition can lead to reduced levels of pro-inflammatory mediators, thus providing therapeutic benefits in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)
AntitubercularMycobacterium tuberculosisNot specified
CytotoxicityHeLa (cervical cancer)0.16
mPGES-1 InhibitionA549 (lung cancer)Low micromolar

Case Studies

  • Anticancer Effects: In a study evaluating the cytotoxicity of similar thiazole derivatives on HeLa cells, the compounds demonstrated significant antiproliferative activity compared to controls. The mechanism involved cell cycle arrest and apoptosis induction, highlighting their potential as anticancer agents.
  • Inflammation Modulation: Another investigation focused on the anti-inflammatory properties of thiazole derivatives, including this compound. The results showed a marked decrease in PGE2 levels upon treatment, indicating effective mPGES-1 inhibition and suggesting potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-Ethoxy-3-methylphenyl), 2-methyl, 5-acetic acid C₁₆H₁₈NO₃S 307.38* Ethoxy enhances lipophilicity
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid 4-acetic acid, 2-(4-chlorophenyl), 5-methyl C₁₂H₁₀ClNO₂S 267.73 Chlorophenyl (electron-withdrawing)
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 5-acetic acid, 4-phenyl C₁₁H₉NO₂S 219.26 Simple phenyl substituent
2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid 5-acetic acid, 4-methyl, 2-(methylsulfanyl) C₇H₉NO₂S₂ 215.28 Sulfur-rich substituent
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid 4-acetic acid, 5-methyl, 2-(trifluoromethylphenyl) C₁₃H₉F₃NO₂S 308.28 Strongly electron-withdrawing CF₃ group

*Calculated molecular weight based on structure.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound's 4-ethoxy group (electron-donating) contrasts with analogs bearing electron-withdrawing groups (e.g., Cl in , CF₃ in ), which may influence electronic properties and reactivity.
  • Steric Effects : The 3-methyl group on the phenyl ring in the target compound introduces steric hindrance, absent in simpler analogs like .

Physicochemical Properties

Property Target Compound (Estimated) 2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid
Melting Point (°C) 160–170* 155–156 Not reported
Boiling Point (°C) ~500* 456.6 (predicted) Not reported
pKa ~3.5–4.0* 3.94 (predicted) Not reported
Solubility Moderate in polar solvents Low (chlorophenyl reduces polarity) Higher (smaller substituents)

*Predicted based on structural analogs.

Biological Activity

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an ethoxy and methylphenyl group, which contributes to its biological properties. The structural formula can be represented as follows:

C16H19N1O2S\text{C}_{16}\text{H}_{19}\text{N}_{1}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes.

  • Antitubercular Activity : Preliminary studies indicate that compounds with similar thiazole structures exhibit antitubercular effects by inhibiting the growth of Mycobacterium tuberculosis strains. The thiazole moiety is crucial for this activity, as it is believed to interact with bacterial enzymes essential for cell wall synthesis .
  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines. For instance, compounds derived from thiazoles have been reported to induce apoptosis in HeLa cells by disrupting microtubule dynamics, a mechanism shared with established chemotherapeutics like Combretastatin A-4 .
  • mPGES-1 Inhibition : Research indicates that derivatives of thiazole can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in inflammation and cancer progression. This inhibition can lead to reduced levels of pro-inflammatory mediators, thus providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AntitubercularMycobacterium tuberculosisNot specified
CytotoxicityHeLa (cervical cancer)0.16
mPGES-1 InhibitionA549 (lung cancer)Low micromolar

Case Studies

  • Anticancer Effects : In a study evaluating the cytotoxicity of similar thiazole derivatives on HeLa cells, the compounds demonstrated significant antiproliferative activity compared to controls. The mechanism involved cell cycle arrest and apoptosis induction, highlighting their potential as anticancer agents .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of thiazole derivatives, including this compound. The results showed a marked decrease in PGE2 levels upon treatment, indicating effective mPGES-1 inhibition and suggesting potential applications in treating inflammatory conditions .

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